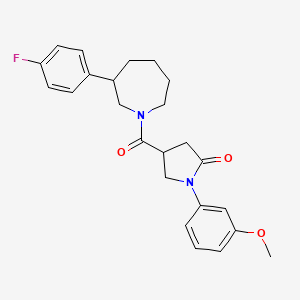
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fub-Amb, and it is a synthetic cannabinoid that belongs to the indazole family. The purpose of
Scientific Research Applications
Protein Kinase B (PKB) Inhibition
Novel azepane derivatives, including the related structural family of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one, have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds were developed based on molecular modeling studies and have shown significant inhibitory activity and plasma stability, highlighting their potential as drug candidates for diseases where PKB plays a key role (Breitenlechner et al., 2004).
Hydrogen-Bond Basicity and Steric Effects
Research on secondary amines, related to the chemical structure of interest, indicates the sensitivity of hydrogen-bond basicity (pKHB) to steric effects, which is crucial for understanding the interaction of such compounds with biological targets. The studies contribute to a deeper understanding of the chemical behavior of fluorophenyl azepane derivatives in various environments, providing a foundation for their application in medicinal chemistry and drug design (Graton et al., 2001).
Photophysical Properties for Imaging Applications
The photophysical properties of related fluorophore compounds have been extensively studied, indicating potential applications in imaging and diagnostic tools. These studies explore the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, which can be instrumental in developing novel imaging agents for biomedical research (Li et al., 2009).
Crystal Structure Analysis for Drug Design
Crystallographic analysis of related compounds, such as those containing azepane and pyrrolidinone rings, provides insights into the conformational preferences and intermolecular interactions of these molecules. This information is vital for the rational design of new drugs, as it helps in predicting the binding modes and stability of potential drug candidates (Toze et al., 2015).
Anti-Inflammatory and Analgesic Activity
Compounds within the same structural family have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The detailed structure-activity relationship (SAR) studies highlight the therapeutic potential of these molecules for treating pain and inflammation, guiding further development of effective treatments (Muchowski et al., 1985).
properties
IUPAC Name |
4-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c1-30-22-7-4-6-21(14-22)27-16-19(13-23(27)28)24(29)26-12-3-2-5-18(15-26)17-8-10-20(25)11-9-17/h4,6-11,14,18-19H,2-3,5,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXPFPLFVHJXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

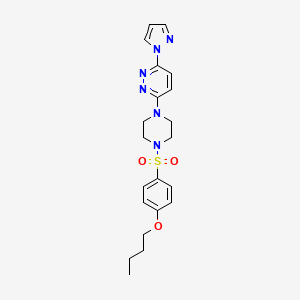
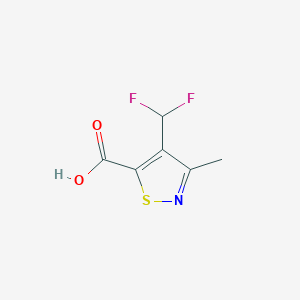
![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)
![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)
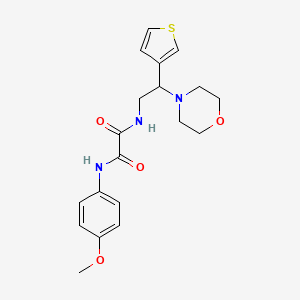

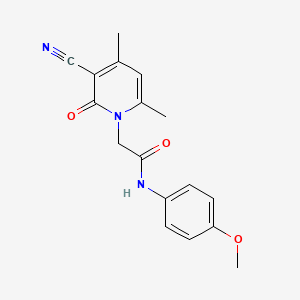
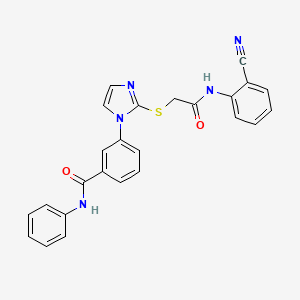
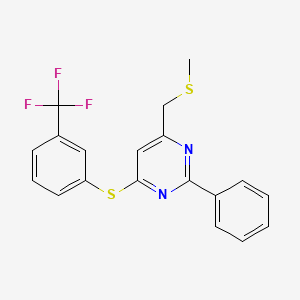
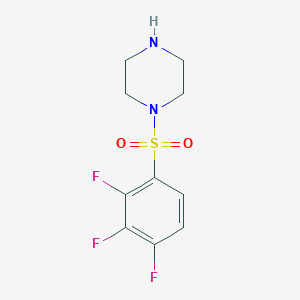
![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)
![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)
![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)